molecular formula C13H14ClN3 B8482950 6-Benzylpicolinimidamide hydrochloride

6-Benzylpicolinimidamide hydrochloride

Cat. No.: B8482950
M. Wt: 247.72 g/mol
InChI Key: ZSUBGPUTSPSJEG-UHFFFAOYSA-N
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Description

6-Benzylpicolinimidamide hydrochloride (CAS No. 192566-02-2) is a synthetic organic compound with the molecular formula C₁₃H₁₄ClN₃O and an average molecular weight of 263.725 g/mol . Structurally, it consists of a pyridine ring substituted with a benzyloxy group at the 6-position and an amidine functional group at the 2-position, forming a hydrochloride salt (Fig. 1). This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting amidine-dependent enzymes or receptors. Its imidamide moiety confers unique reactivity, enabling interactions with nucleophiles or electrophiles in synthetic pathways .

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

6-benzylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3.ClH/c14-13(15)12-8-4-7-11(16-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H3,14,15);1H

InChI Key

ZSUBGPUTSPSJEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Benzimidamide Hydrochloride (CAS 1670-14-0)
  • Molecular Formula : C₇H₉ClN₂
  • Molecular Weight : 156.61 g/mol
  • Key Differences :
    • Lacks the pyridine ring and benzyloxy substituent present in 6-benzylpicolinimidamide.
    • Features a simpler benzene core with a single amidine group.
    • Lower molecular weight and reduced steric hindrance enhance solubility in polar solvents compared to 6-benzylpicolinimidamide .
6-(Benzyloxy)picolinonitrile
  • Molecular Formula : C₁₃H₁₀N₂O
  • Molecular Weight : 210.23 g/mol
  • Key Differences :
    • Replaces the amidine group in 6-benzylpicolinimidamide with a nitrile (-CN) group.
    • Higher lipophilicity due to the absence of the hydrophilic amidine-hydrochloride moiety.
    • Primarily used in cyanation reactions rather than enzyme inhibition .
Chlorphenoxamine Hydrochloride
  • Molecular Formula: C₁₈H₂₂ClNO
  • Molecular Weight : 303.83 g/mol
  • Key Differences :
    • Contains a tertiary amine and ether groups instead of an amidine.
    • Larger molecular structure with an additional chlorinated aromatic ring.
    • Clinically used as an antihistamine, unlike 6-benzylpicolinimidamide, which lacks therapeutic applications .

Functional Analogues

Memantine Hydrochloride
  • Molecular Formula : C₁₂H₂₁NCl
  • Molecular Weight : 215.76 g/mol
  • Key Differences :
    • Features an adamantane backbone instead of a pyridine ring.
    • Acts as an NMDA receptor antagonist, whereas 6-benzylpicolinimidamide’s mechanism remains unexplored.
    • Higher bioavailability due to lipophilic adamantane structure .

Dosulepin Hydrochloride
  • Molecular Formula : C₁₉H₂₁NS·HCl
  • Molecular Weight : 331.90 g/mol
  • Key Differences: Contains a tricyclic dibenzothiepine core, contrasting with 6-benzylpicolinimidamide’s monocyclic pyridine. Clinically used as a tricyclic antidepressant, highlighting divergent applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
6-Benzylpicolinimidamide HCl C₁₃H₁₄ClN₃O 263.73 Pyridine, amidine, benzyloxy Research intermediate
Benzimidamide HCl C₇H₉ClN₂ 156.61 Benzene, amidine Enzyme inhibition studies
6-(Benzyloxy)picolinonitrile C₁₃H₁₀N₂O 210.23 Pyridine, nitrile, benzyloxy Synthetic precursor
Memantine HCl C₁₂H₂₁NCl 215.76 Adamantane, amine NMDA receptor antagonist
Chlorphenoxamine HCl C₁₈H₂₂ClNO 303.83 Tertiary amine, ether Antihistamine

Research Findings and Key Observations

Reactivity :

  • The amidine group in 6-benzylpicolinimidamide hydrochloride enables nucleophilic reactions, similar to benzimidamide hydrochloride. However, steric hindrance from the benzyloxy group reduces its reaction kinetics compared to simpler amidines .
  • Stability studies indicate that 6-benzylpicolinimidamide is hygroscopic, requiring storage at 2–8°C, whereas memantine hydrochloride exhibits greater thermal stability .

Synthetic Utility: 6-(Benzyloxy)picolinonitrile serves as a precursor for 6-benzylpicolinimidamide via amidine synthesis, but the latter’s hydrochloride salt improves crystallinity and handling .

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